molecular formula C12H11ClFN B14041074 4-(4-fluorophenyl)aniline Hydrochloride

4-(4-fluorophenyl)aniline Hydrochloride

Katalognummer: B14041074
Molekulargewicht: 223.67 g/mol
InChI-Schlüssel: BOZYZEIWFJRWBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-4’-fluorobiphenyl hydrochloride is a chemical compound with the molecular formula C12H11ClFN. It is a derivative of biphenyl, where one of the phenyl rings is substituted with an amino group (-NH2) and a fluorine atom (-F) at the para positions. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Amino-4’-fluorobiphenyl hydrochloride can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing biphenyl derivatives .

Industrial Production Methods

In an industrial setting, the production of 4-Amino-4’-fluorobiphenyl hydrochloride may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-4’-fluorobiphenyl hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

4-Amino-4’-fluorobiphenyl hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-4’-fluorobiphenyl hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in various non-covalent interactions. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-4’-chlorobiphenyl hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    4-Amino-4’-bromobiphenyl hydrochloride: Similar structure but with a bromine atom instead of fluorine.

    4-Amino-4’-iodobiphenyl hydrochloride: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

4-Amino-4’-fluorobiphenyl hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in drug design and other applications .

Eigenschaften

Molekularformel

C12H11ClFN

Molekulargewicht

223.67 g/mol

IUPAC-Name

4-(4-fluorophenyl)aniline;hydrochloride

InChI

InChI=1S/C12H10FN.ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-8H,14H2;1H

InChI-Schlüssel

BOZYZEIWFJRWBL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.